molecular formula C17H15FN2O4 B5755431 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5755431
M. Wt: 330.31 g/mol
InChI Key: KHEDVUMWJBEBFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides and carboxylic acids or their derivatives under specific conditions. For example, 2,5-diaryl 1,3,4-oxadiazoles are synthesized from various substituted aromatic acids transformed into ethyl esters, then converted into carbohydrazides, and cyclized using chloramine-T as a promoter to yield the oxadiazole derivatives (Li-rong Zhu et al., 2009). This method highlights the versatility and adaptability of the synthesis process for creating oxadiazole compounds with specific functional groups.

Molecular Structure Analysis

The molecular structure of 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole derivatives is characterized by X-ray crystallography, revealing the bent-shaped molecular conformation crucial for their unique properties. These structures confirm the expected spatial arrangement of atoms and the presence of specific functional groups, providing insight into their potential reactivity and interactions with other molecules (Sunil L. Dhonnar et al., 2021).

properties

IUPAC Name

5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)16-19-17(24-20-16)10-4-6-12(18)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEDVUMWJBEBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

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